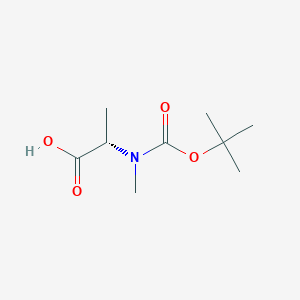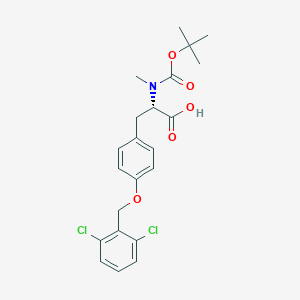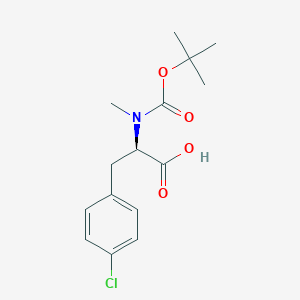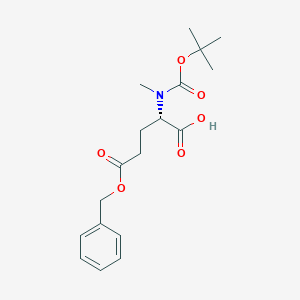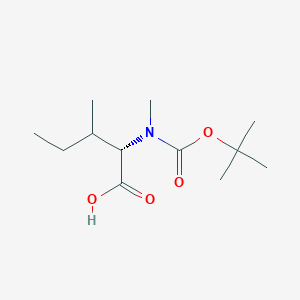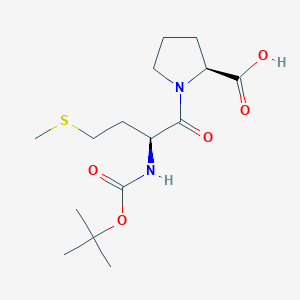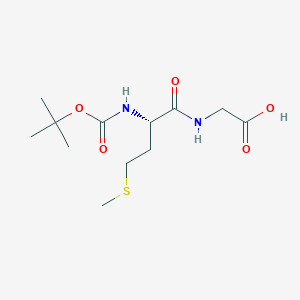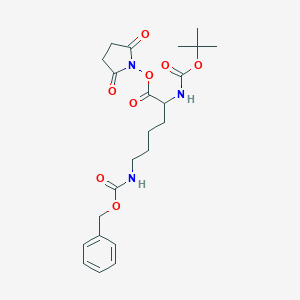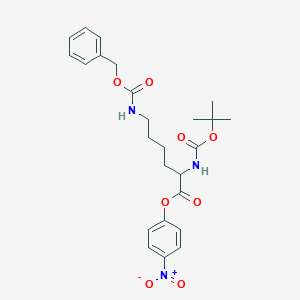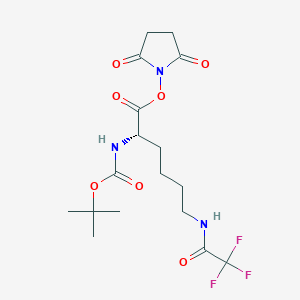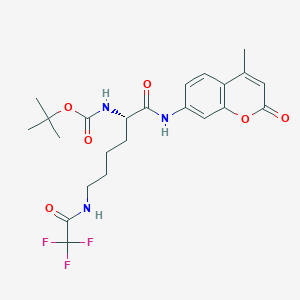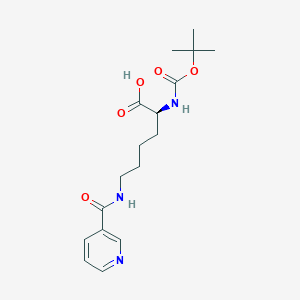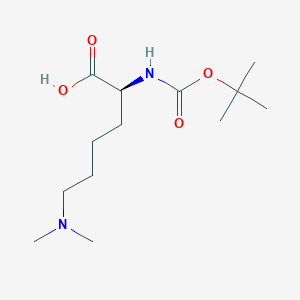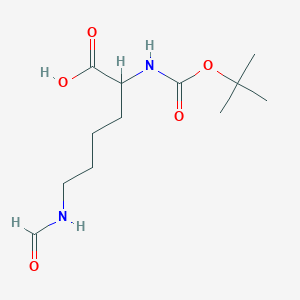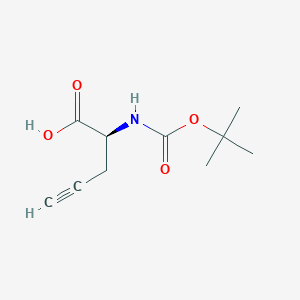
Boc-L-Propargylglycine
Overview
Description
Boc-L-Propargylglycine is an unusual amino acid used in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . It is produced by the strain of Streptomyces sp . It can inactivate many vitamin B6-enzymes, such as Cystathionine γ-synthase, Methionone γ-lyase, and L-alanine aminotransferase .
Synthesis Analysis
Boc-L-Propargylglycine is synthesized using commercially available Boc-l-propargylglycine and O-(tetrahydro-2H-pyran-2-yl)hydroxylamine (THP-hydroxylamine), 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM) .
Molecular Structure Analysis
The molecular formula of Boc-L-Propargylglycine is C10H15NO4 . The molecular weight is 213.23 g/mol . The IUPAC name is (2 S )-2- [ (2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid .
Chemical Reactions Analysis
Boc-L-Propargylglycine is used in the synthesis of branched peptides using a palladium-catalyzed coupling reaction . It is also used as a reagent in the dual-catalyst Sonogashira coupling reaction .
Physical And Chemical Properties Analysis
Relevant Papers
There are several papers that discuss Boc-L-Propargylglycine. One paper discusses its use in Solid Phase Peptide Synthesis (SPPS) as a precursor to the tritium-induced Norvaline peptides . Another paper discusses its synthesis using commercially available Boc-l-propargylglycine and other reagents . Yet another paper discusses its use as an inhibitor of cystathionine γ-lyase (CSE) .
Scientific Research Applications
-
Peptide Synthesis
-
Organic Synthesis
-
Medicinal Chemistry Research
-
Synthesis of High-Potency, Orally-Active Renin Inhibitors
- Boc-L-Propargylglycine is used in the synthesis of high-potency, orally-active renin inhibitors . Renin is a proteolytic enzyme produced and secreted into the bloodstream by the juxtaglomerular cells of the kidney .
- The method involves the reaction of an organic halide with a glycine cation equivalent, such as methyl N-Boc-2-acetoxyglycine, in the presence of zinc dust to give Boc-protected amino acid derivatives in high yield .
- The outcome of this application is the creation of potential new drugs for therapeutic use. The results can vary widely depending on the specific drug being synthesized .
-
Inactivation of γ-cystathionase
- Boc-L-Propargylglycine is used as a reagent for the irreversible inactivation of γ-cystathionase . γ-cystathionase is an enzyme that plays a key role in the transsulfuration pathway, a major pathway of L-cysteine biosynthesis .
- The method of application involves the use of Boc-L-Propargylglycine as an affinity labeling reagent for γ-cystathionase and other enzymes .
- The outcome of this application is the inactivation of γ-cystathionase, which can be useful in studying the role of this enzyme in various biological processes .
-
Synthesis of Branched Peptides and Tritium-Induced Norvaline Peptides
- Boc-L-Propargylglycine is used in the synthesis of branched peptides and tritium-induced Norvaline peptides .
- The method of application involves the use of Boc-L-Propargylglycine in a palladium-catalyzed coupling reaction for the synthesis of branched peptides, and as a reagent in the dual-catalyst Sonogashira coupling reaction .
- The outcome of this application is the creation of branched peptides and tritium-induced Norvaline peptides, which can be useful in various research applications .
-
Synthesis of Tritium-Induced Norvaline Peptides
- Boc-L-Propargylglycine is used in the synthesis of tritium-induced Norvaline peptides .
- The method of application involves the use of Boc-L-Propargylglycine as a reagent in the dual-catalyst Sonogashira coupling reaction .
- The outcome of this application is the creation of tritium-induced Norvaline peptides, which can be useful in various research applications .
-
Synthesis of Branched Peptides
- Boc-L-Propargylglycine is used in the synthesis of branched peptides .
- The method of application involves the use of Boc-L-Propargylglycine in a palladium-catalyzed coupling reaction for the synthesis of branched peptides .
- The outcome of this application is the creation of branched peptides, which can be useful in various research applications .
-
Inhibition of Hydrogen Sulfide Synthesis
- Boc-L-Propargylglycine is a specific inhibitor of H2S synthase of cystathionine-γ-lyase (CSE), and may be used to study the role of H2S in regulation of biological processes .
- The method of application involves the use of Boc-L-Propargylglycine as an inhibitor in studies of hydrogen sulfide synthesis and bioactivity .
- The outcome of this application is the inhibition of hydrogen sulfide synthesis, which can be useful in studying the role of H2S in regulation of biological processes .
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKHAJIFPHJYMH-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370331 | |
| Record name | Boc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-Propargylglycine | |
CAS RN |
63039-48-5 | |
| Record name | Boc-L-Propargylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



